![molecular formula C11H11F3O3S B3072566 3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid CAS No. 1016775-83-9](/img/structure/B3072566.png)
3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid
Overview
Description
3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a trifluoromethoxy group attached to a benzyl thioether, which is further connected to a propanoic acid moiety. The presence of the trifluoromethoxy group imparts unique chemical properties, making it a valuable subject for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid typically involves the following steps:
Formation of 4-(Trifluoromethoxy)benzyl bromide: This intermediate can be synthesized by reacting 4-(trifluoromethoxy)benzyl alcohol with hydrobromic acid in the presence of a catalyst.
Thioether Formation: The 4-(trifluoromethoxy)benzyl bromide is then reacted with thiopropanoic acid under basic conditions to form the thioether linkage.
Final Acidification: The resulting product is acidified to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the trifluoromethoxy group, potentially converting it to a trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Trifluoromethyl Derivatives: From reduction reactions.
Substituted Benzyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: It finds applications in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethoxy)benzyl bromide
Comparison:
- Unique Properties: The presence of both the trifluoromethoxy group and the thioether linkage in 3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid distinguishes it from similar compounds. This unique combination imparts distinct chemical reactivity and biological activity.
- Chemical Reactivity: Compared to 4-(trifluoromethyl)benzoic acid and 3-(trifluoromethyl)benzoic acid, the thioether linkage in this compound provides additional sites for chemical modification and functionalization .
Properties
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3S/c12-11(13,14)17-9-3-1-8(2-4-9)7-18-6-5-10(15)16/h1-4H,5-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLXIZWTJNBYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCC(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072489.png)
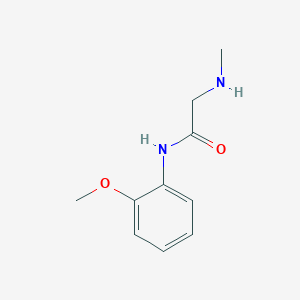
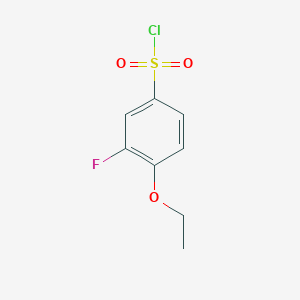
![1-[(2-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B3072528.png)
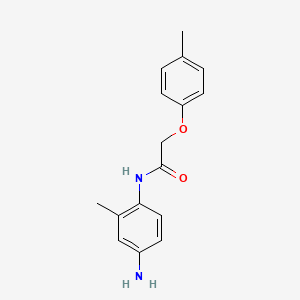
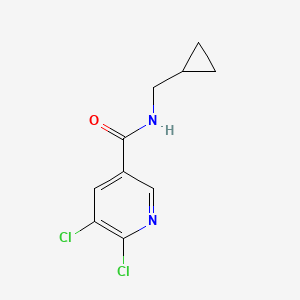

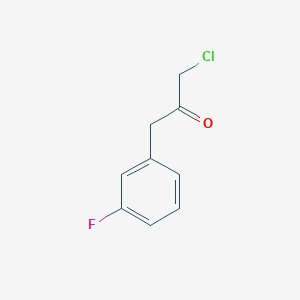
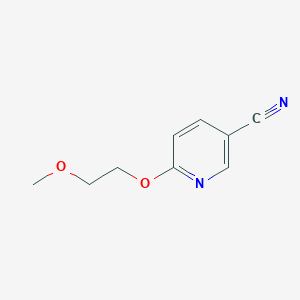

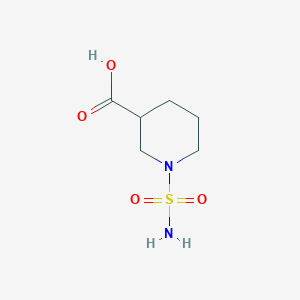

![2-Ethoxy-6-[(propylamino)methyl]phenol](/img/structure/B3072581.png)
![((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine](/img/structure/B3072586.png)
